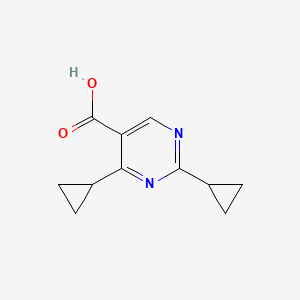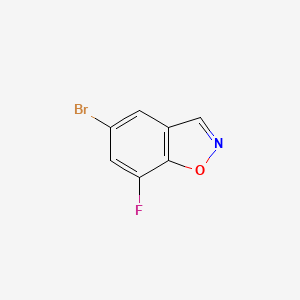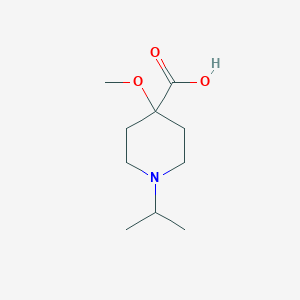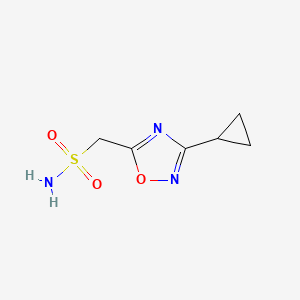![molecular formula C19H19NO3 B13187902 Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-azabicyclo heptane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the 7-oxa-3-azabicyclo[4.1.0]heptane core.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the desired ester.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound is similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.
N-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane: Another related compound, differing in the protective group attached to the nitrogen atom.
Uniqueness
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19(17(13-20)23-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI-Schlüssel |
RMIUDGXBJKLBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2C1(O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)


![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)





![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)


